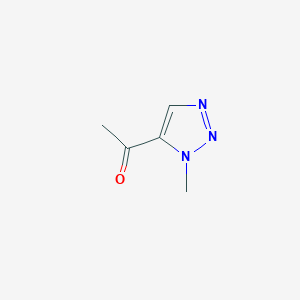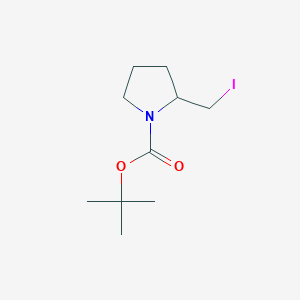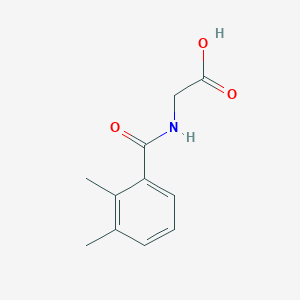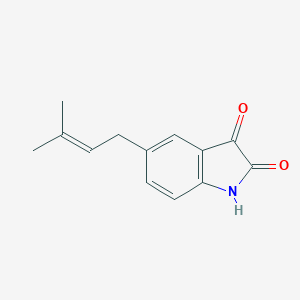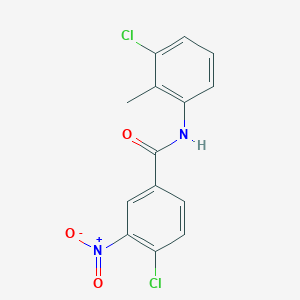
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide, also known as CCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. CCN is a nitrobenzamide derivative that has been synthesized and studied for its diverse biological activities.
Mechanism Of Action
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been shown to interact with the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This can lead to the reduction of inflammation and pain.
Biochemical And Physiological Effects
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This can lead to the reduction of inflammation and pain. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its diverse biological activities, which make it a promising candidate for the development of new drugs. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to be relatively stable and easy to synthesize, which makes it a suitable compound for lab experiments. However, one of the limitations of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its potential toxicity, which can limit its use in vivo. Further studies are needed to determine the optimal dosage and toxicity profile of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide.
Future Directions
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide. One potential application of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is in the development of new drugs for the treatment of cancer and neurological disorders. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potential applications in the field of agriculture, as it has been shown to have insecticidal and fungicidal activities. Further studies are needed to determine the optimal conditions for the use of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide in these applications. Additionally, the mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Synthesis Methods
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-chloro-2-methylaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is typically around 60-70%, and the compound is obtained as a yellow crystalline solid.
Scientific Research Applications
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potent inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders.
properties
CAS RN |
169739-76-8 |
|---|---|
Product Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
Molecular Formula |
C14H10Cl2N2O3 |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-10(15)3-2-4-12(8)17-14(19)9-5-6-11(16)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
InChI Key |
CSKWLOAAYYGYIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



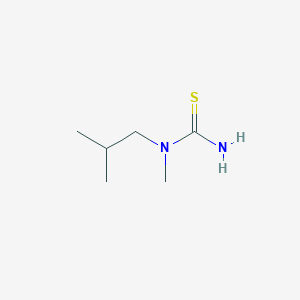
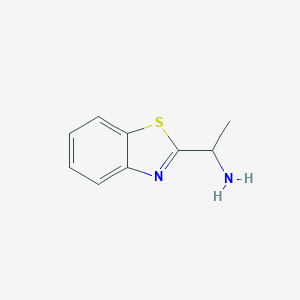

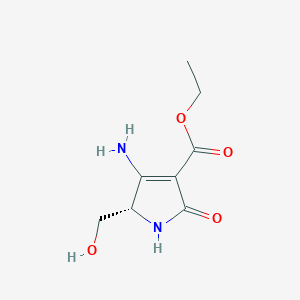

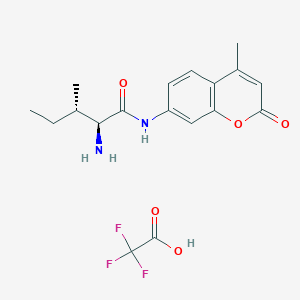

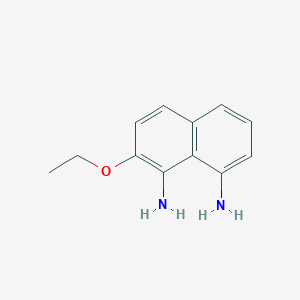
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
